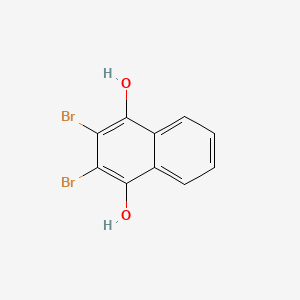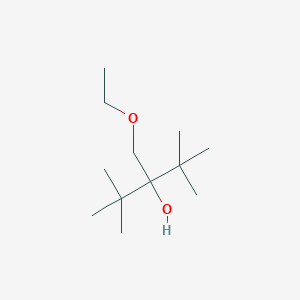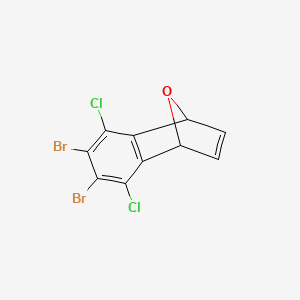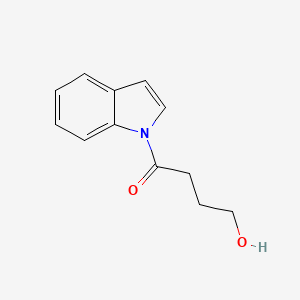
Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and two benzyl groups attached to the propanedioate moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate typically involves the reaction of benzyl bromide with 2,5-dioxopyrrolidin-1-yl propanedioate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties contribute to the development of materials with specific mechanical and thermal characteristics.
Mécanisme D'action
The mechanism by which Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, either inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The pyrrolidinone ring and benzyl groups play a crucial role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone ring structure but differs in the presence of an amide group instead of the ester linkage found in Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound, which has a carbonate group instead of the propanedioate moiety.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of two benzyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
143578-32-9 |
|---|---|
Formule moléculaire |
C21H19NO6 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
dibenzyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate |
InChI |
InChI=1S/C21H19NO6/c23-17-11-12-18(24)22(17)19(20(25)27-13-15-7-3-1-4-8-15)21(26)28-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 |
Clé InChI |
CCDPNIQEXGJAFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)

![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)




